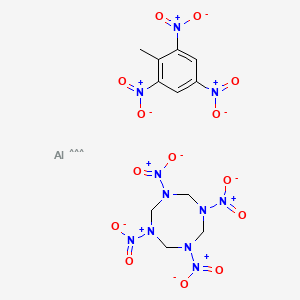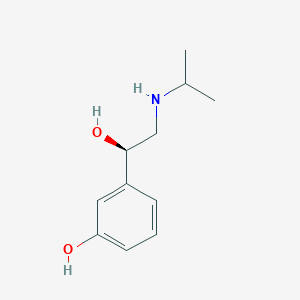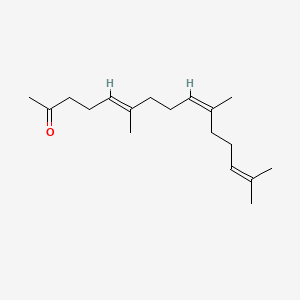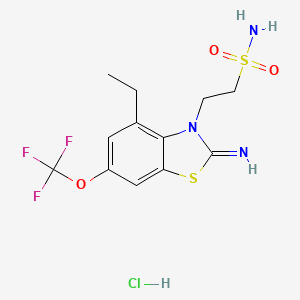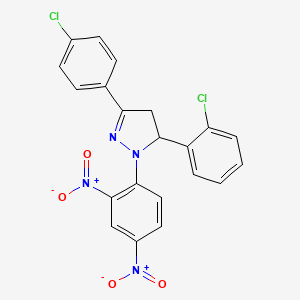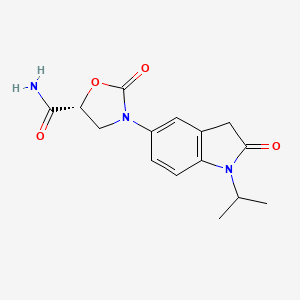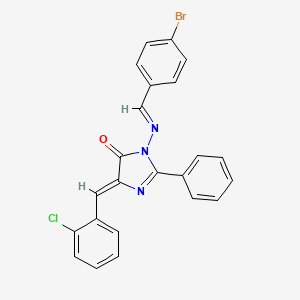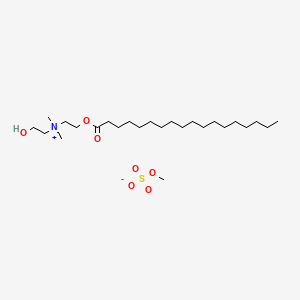
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) typically involves the reaction of dimethylaminoethanol with stearic acid to form the intermediate compound. This intermediate is then reacted with methyl sulfate to produce the final quaternary ammonium compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of cell membranes, leading to increased permeability. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness
Ethanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt) is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant action and compatibility with both aqueous and non-aqueous systems .
Propiedades
Número CAS |
72829-20-0 |
|---|---|
Fórmula molecular |
C25H53NO7S |
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C24H50NO3.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)28-23-21-25(2,3)20-22-26;1-5-6(2,3)4/h26H,4-23H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
BHDSLTCRNSUBNM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


